PEG4 Chain Length for PROTAC Linker Spacing
N-Me-N-bis-PEG4 (MW 383.48) offers a distinct linker length compared to its closest homologs, N-Me-N-bis-PEG3 (MW 295.37) and the longer linear PEG6 (MW ~282). This difference in molecular weight and number of ethylene glycol units directly impacts the spatial separation between the target protein and E3 ligase ligands in a PROTAC molecule . The PEG4 chain provides an optimal balance between flexibility and ternary complex stability, as validated in numerous successful clinical PROTACs [1]. In contrast, the shorter PEG3 may result in suboptimal spacing, while the longer PEG6 can introduce excessive flexibility, potentially reducing degradation efficiency. The precise MW of 383.48 is a key specification for procurement to ensure experimental consistency.
| Evidence Dimension | Molecular Weight and PEG Chain Length |
|---|---|
| Target Compound Data | MW 383.48, 4 ethylene glycol units per arm |
| Comparator Or Baseline | N-Me-N-bis-PEG3: MW 295.37, 3 units; Linear PEG6: MW ~282, 6 units |
| Quantified Difference | Difference in MW: +88.11 vs. PEG3; +101.48 vs. linear PEG6 |
| Conditions | Theoretical calculation based on chemical structure |
Why This Matters
The specific PEG4 chain length is critical for achieving the optimal spatial arrangement between ligands in PROTAC design, which directly influences ternary complex formation and subsequent protein degradation efficiency.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
